Mersacidin

Beschreibung

Classification within Lanthipeptides

Mersacidin belongs to the lanthipeptide family, a prominent group within the RiPPs characterized by the presence of lanthionine (B1674491) and/or methyllanthionine rings. frontiersin.orgacs.orgpnas.orgwikipedia.org These are thioether bridges formed between cysteine residues and dehydrated serine or threonine residues. frontiersin.orgacs.orgpnas.orgoup.com

Distinctive Structural Features of Lanthipeptides

Lanthipeptides are defined by the presence of characteristic intramolecular thioether rings, specifically lanthionine (Lan) and methyllanthionine (MeLan). frontiersin.orgacs.orgpnas.orgresearchgate.net These rings are formed through a two-step post-translational modification process. frontiersin.orgpnas.org First, serine and threonine residues in the precursor peptide are dehydrated to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. frontiersin.orgpnas.orgoup.com Subsequently, the thiol group of a cysteine residue undergoes a Michael-type addition to the double bond of the dehydrated amino acid, forming the stable thioether bridge. frontiersin.orgpnas.org

The formation of these rings constrains the conformational flexibility of the peptide, contributing to its increased stability against proteolytic degradation and its specific bioactivity. frontiersin.orgfrontiersin.orgacs.orgoup.com this compound, as a lanthipeptide, contains four such lanthionine rings. acs.org this compound is noted for having a uniquely small lanthionine ring, designated as ring A. acs.orgacs.orgresearchgate.net

Discovery and Historical Context of this compound Research

This compound was first described in 1992 as a fermentation product from a Bacillus species. acs.orgjst.go.jp Its discovery highlighted its potent antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. acs.orgacs.orgacs.orgjst.go.jpoup.com Early research focused on its isolation, purification, and the determination of its chemical structure. jst.go.jpoup.com The cloning and sequencing of its structural gene, mrsA, in 1995 further advanced the understanding of its ribosomal synthesis as a precursor peptide with a leader sequence and a core peptide that undergoes modification to become the mature lantibiotic. oup.com The unique mode of action of this compound, inhibiting cell wall synthesis by binding to Lipid II, was also a significant area of early investigation. nih.govresearchgate.netmdpi.comacs.orgnih.gov

Producer Organism: Bacillus amyloliquefaciens and Related Strains in Research

This compound is produced by specific strains of Bacillus. The original producer strain was identified as Bacillus sp. strain HIL Y-85,54728. nih.govacs.orgoup.comnih.gov Subsequent research, including genetic and biochemical analyses, has indicated that this producer strain is a member of the species Bacillus amyloliquefaciens. nih.govnih.gov

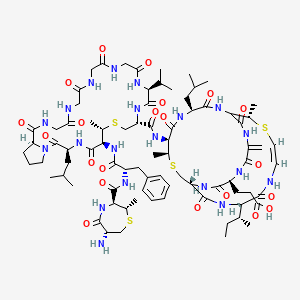

Structure

2D Structure

Eigenschaften

Molekularformel |

C80H120N20O21S4 |

|---|---|

Molekulargewicht |

1826.2 g/mol |

IUPAC-Name |

3-[(4S,7S,8S,11R,14S,17E,20S,26S)-7-[[(3S,6S,7S,10R,13S,28S)-6-[[(2S)-2-[[(2S,3S,6R)-6-amino-2-methyl-5-oxo-1,4-thiazepane-3-carbonyl]amino]-3-phenylpropanoyl]amino]-7-methyl-3-(2-methylpropyl)-2,5,12,15,18,21,24,27-octaoxo-13-propan-2-yl-8-thia-1,4,11,14,17,20,23,26-octazabicyclo[26.3.0]hentriacontane-10-carbonyl]amino]-14-[(2R)-butan-2-yl]-8,20-dimethyl-23-methylidene-4-(2-methylpropyl)-3,6,12,15,21,24,27-heptaoxo-9,19-dithia-2,5,13,16,22,25,28-heptazabicyclo[9.9.8]octacos-17-en-26-yl]propanoic acid |

InChI |

InChI=1S/C80H120N20O21S4/c1-14-40(8)61-74(115)82-24-26-122-42(10)62-76(117)87-41(9)66(107)88-48(22-23-59(105)106)68(109)92-52(71(112)95-61)35-124-44(12)64(78(119)89-49(27-37(2)3)69(110)97-62)99-72(113)53-36-125-45(13)65(98-70(111)50(29-46-19-16-15-17-20-46)90-77(118)63-43(11)123-34-47(81)67(108)96-63)79(120)91-51(28-38(4)5)80(121)100-25-18-21-54(100)73(114)86-32-57(103)84-30-55(101)83-31-56(102)85-33-58(104)94-60(39(6)7)75(116)93-53/h15-17,19-20,24,26,37-40,42-45,47-54,60-65H,9,14,18,21-23,25,27-36,81H2,1-8,10-13H3,(H,82,115)(H,83,101)(H,84,103)(H,85,102)(H,86,114)(H,87,117)(H,88,107)(H,89,119)(H,90,118)(H,91,120)(H,92,109)(H,93,116)(H,94,104)(H,95,112)(H,96,108)(H,97,110)(H,98,111)(H,99,113)(H,105,106)/b26-24+/t40-,42+,43+,44+,45+,47+,48+,49+,50+,51+,52+,53+,54+,60+,61+,62?,63-,64-,65-/m1/s1 |

InChI-Schlüssel |

JSWKNDSDVHJUKY-CYGWNLPQSA-N |

Isomerische SMILES |

CC[C@@H](C)[C@H]1C(=O)N/C=C/S[C@H](C2C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N[C@H](C(=O)N2)CC(C)C)NC(=O)[C@@H]3CS[C@H]([C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N3)C(C)C)CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]6[C@@H](SC[C@@H](C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C |

Kanonische SMILES |

CCC(C)C1C(=O)NC=CSC(C2C(=O)NC(=C)C(=O)NC(C(=O)NC(CSC(C(C(=O)NC(C(=O)N2)CC(C)C)NC(=O)C3CSC(C(C(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)N3)C(C)C)CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6C(SCC(C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C |

Bioaktivität |

Antibacterial |

Sequenz |

CTFTLPGGGGVCTLTSECIC |

Herkunft des Produkts |

United States |

Molecular Biosynthesis of Mersacidin

Genetic Basis of Mersacidin Biosynthesis

The biosynthesis of this compound is genetically encoded within a specific gene cluster located on the chromosome of the producer strain, Bacillus sp. strain HIL Y-85,54728, which has been identified as a member of the Bacillus amyloliquefaciens species. asm.orgplos.orgnih.govasm.org This gene cluster contains all the necessary information for the production, modification, transport, and regulation of this compound. asm.orgplos.orgasm.orgnih.govasm.org

Organization of the Biosynthetic Gene Cluster (mrs cluster)

The this compound biosynthetic gene cluster, referred to as the mrs cluster, spans approximately 12.3 kilobase pairs (kb) on the producer strain's chromosome. asm.orgplos.orgnih.govnih.govasm.orgasm.org This cluster is organized into 10 open reading frames (ORFs). nih.govasm.org These ORFs encode for the structural peptide, enzymes responsible for post-translational modifications, transport proteins, and regulatory elements. asm.orgplos.orgasm.orgnih.govnih.govasm.orgasm.org Three of the ORFs are located on the opposite strand relative to the structural gene, mrsA. nih.govasm.org The gene cluster includes genes for the structural peptide (mrsA), modification enzymes (mrsM and mrsD), a transporter with an associated protease domain (mrsT), and genes involved in producer self-protection (mrsF, mrsG, and mrsE). asm.orgasm.orgnih.govnih.govasm.org Additionally, three regulatory genes, mrsR2, mrsK2, and mrsR1, are part of the cluster. asm.orgasm.orgnih.govnih.govasm.org The two-component system encoded by mrsR2 and mrsK2 appears necessary for the transcription of the mrsFGE operon, which is involved in immunity, while mrsR1 encodes a protein similar to response regulators and is essential for this compound production. asm.orgplos.orgasm.orgnih.govasm.org

Here is a summary of the organization of the mrs gene cluster:

| Gene | Putative Function |

| mrsA | Structural gene (precursor peptide) |

| mrsM | Lanthionine (B1674491) synthetase (modification) |

| mrsD | Decarboxylase (modification) |

| mrsT | Transporter and protease |

| mrsFGE | ABC transporter (producer immunity) |

| mrsR1 | Response regulator (production) |

| mrsR2 | Response regulator (immunity) |

| mrsK2 | Histidine kinase (immunity) |

Roles of Key Biosynthetic Genes

The genes within the mrs cluster encode the machinery required for the intricate process of converting a ribosomally synthesized precursor peptide into the mature, biologically active this compound. acs.orgfrontiersin.orgacs.orgasm.orgfrontiersin.orgnih.gov

The mrsA gene is the structural gene that encodes the precursor peptide of this compound. plos.orgasm.orgnih.govasm.orgdrugbank.com This precursor peptide, MrsA, consists of 68 amino acids and contains an N-terminal leader peptide and a C-terminal core peptide. acs.orgnih.govdrugbank.comnih.gov The core peptide is the part that undergoes extensive post-translational modifications to form the mature this compound molecule. acs.orgasm.orgnih.gov Transcription of mrsA has been observed to begin in the early stationary phase of bacterial culture. nih.govasm.orgnih.gov

The mrsM gene encodes a lanthionine synthetase enzyme, MrsM, which is crucial for the formation of the characteristic lanthionine and methyllanthionine rings in this compound. acs.orgfrontiersin.orgacs.orgasm.orgnih.govnih.govnih.govresearchgate.netresearchgate.net MrsM is classified as a LanM enzyme, typical of class II lanthipeptides. frontiersin.orgacs.org This enzyme catalyzes two key reactions: the dehydration of serine and threonine residues within the core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, and the subsequent cyclization by catalyzing the Michael addition of cysteine thiol groups to the dehydrated residues, forming the thioether bridges that constitute the lanthionine rings. acs.orgnih.govnih.gov this compound contains four such rings, including a uniquely small ring (ring A). acs.orgacs.org Research has shown that MrsM is responsible for installing all four lanthionine rings of this compound. acs.orgacs.orgnih.govresearchgate.net

The mrsD gene encodes the enzyme MrsD, a flavoprotein that catalyzes the oxidative decarboxylation of the C-terminal cysteine residue of the this compound precursor peptide. acs.orgfrontiersin.orgacs.orgasm.orgnih.govasm.orgfrontiersin.orgnih.govnih.govnih.govuniprot.orgnih.govdrugbank.com This reaction results in the formation of an aminoenethiol residue, a unique modification found in this compound and some other lantibiotics like epidermin (B1255880). nih.govuniprot.orgnih.gov MrsD belongs to the family of homo-oligomeric flavin-containing Cys decarboxylases (HFCD). nih.gov Studies have demonstrated that MrsD specifically catalyzes this oxidative decarboxylation. nih.gov

The mrsT gene encodes MrsT, a bifunctional protein that acts as both a transporter and a protease. acs.orgfrontiersin.orgasm.orgnih.govnih.govasm.orgasm.orgfrontiersin.orgnih.govnih.govresearchgate.netnih.gov MrsT is responsible for transporting the modified this compound precursor peptide out of the cell. acs.orgfrontiersin.orgacs.orgfrontiersin.orgnih.gov Additionally, MrsT possesses a protease domain that cleaves the leader peptide during or upon export. acs.orgfrontiersin.orgnih.govasm.orgfrontiersin.orgnih.gov Notably, MrsT performs a partial cleavage of the leader peptide, leaving a sequence of six amino acids (GDMEAA) attached to the core peptide. acs.orgfrontiersin.orgfrontiersin.orgnih.govnih.gov Full activation of this compound requires a second proteolytic step by an extracellular protease, such as AprE in Bacillus amyloliquefaciens. acs.orgfrontiersin.orgnih.govnih.gov This two-step leader processing mechanism is a distinctive feature of this compound biosynthesis. acs.orgfrontiersin.orgnih.gov

mrsD: Decarboxylase Enzyme for C-Terminal Modification

Post-Translational Modification Cascade

The biosynthesis of this compound from its precursor peptide, MrsA, involves a series of post-translational modifications catalyzed by dedicated enzymes encoded within the this compound gene cluster acs.orgresearchgate.netresearchgate.netrug.nlresearchgate.netnih.govnih.govnih.gov. This cascade includes ribosomal synthesis of the precursor, dehydration and cyclization reactions, C-terminal decarboxylation, and a unique two-step leader peptide processing mechanism acs.orgnih.govresearchgate.netresearchgate.netrug.nlresearchgate.netfrontiersin.orgnih.govresearchgate.net.

Ribosomal Synthesis of the Precursor Peptide (MrsA)

The initial step in this compound biosynthesis is the ribosomal synthesis of the precursor peptide, designated MrsA acs.orgresearchgate.netresearchgate.netrug.nlresearchgate.netnih.govnih.govnih.govnih.govcapes.gov.brasm.org. MrsA is a linear peptide that contains an N-terminal leader peptide and a C-terminal core peptide, which will undergo modifications to become the mature this compound molecule researchgate.netnih.gov. The gene encoding MrsA (mrsA) is part of the this compound biosynthetic gene cluster in Bacillus amyloliquefaciens acs.orgresearchgate.netresearchgate.netnih.govnih.gov.

Dehydration and Cyclization Reactions by MrsM

Following ribosomal synthesis, the MrsA precursor peptide undergoes dehydration of specific serine and threonine residues, and subsequent cyclization reactions to form the characteristic lanthionine and methyl-lanthionine rings acs.orgacs.orgnih.govacs.orgresearchgate.netresearchgate.netrug.nlresearchgate.netnih.govfrontiersin.org. These critical modifications are catalyzed by the enzyme MrsM acs.orgacs.orgnih.govacs.orgresearchgate.netresearchgate.netrug.nlresearchgate.netnih.govfrontiersin.org. MrsM is a LanM enzyme, which in class II lanthipeptides combines the dehydratase and cyclase activities typically performed by separate enzymes (LanB and LanC) in class I lanthipeptides nih.govfrontiersin.org. MrsM is responsible for installing the four lanthionine rings present in this compound, including a uniquely small ring A acs.orgacs.orgnih.gov. Research indicates that specific negatively charged residues in the leader peptide, such as E-3 and D-5, are crucial for the full modification of this compound by MrsM, particularly for dehydration and at least one ring formation acs.orgnih.gov.

C-Terminal Decarboxylation by MrsD

Another essential post-translational modification is the oxidative decarboxylation of the C-terminal cysteine residue of the MrsA precursor peptide acs.orgnih.govacs.orgresearchgate.netresearchgate.netrug.nlresearchgate.netnih.govnih.govfrontiersin.orgnih.govcapes.gov.brasm.orguniprot.orgiucr.org. This reaction is catalyzed by the flavoprotein MrsD, a member of the homo-oligomeric flavin-containing Cys decarboxylase (HFCD) family nih.govcapes.gov.brasm.orguniprot.orgiucr.org. MrsD removes a molecule of CO2 and two hydrogen atoms from the C-terminal cysteine, resulting in the formation of an aminoenethiol residue, which is the first step in creating the unusual S-[(Z)-2-aminovinyl]-methyl-D-cysteine moiety found at the C-terminus of this compound nih.govcapes.gov.briucr.org. Unlike some other HFCD family members, MrsD binds FAD as a cofactor capes.gov.brasm.orgiucr.org.

Unique Two-Step Leader Peptide Processing

This compound exhibits a distinctive two-step mechanism for the processing of its leader peptide, which is crucial for its activation and export acs.orgnih.govfrontiersin.org. This differs from the single-step processing observed in many other class II lanthipeptides acs.orgnih.gov.

The first step of leader peptide processing is carried out by MrsT, a bifunctional protein that acts as both a transporter and a leader protease acs.orgacs.orgnih.govresearchgate.netresearchgate.netrug.nlresearchgate.netnih.govfrontiersin.orgresearchgate.net. MrsT is responsible for exporting the modified precursor peptide out of the cell acs.orgnih.govfrontiersin.org. During this export process, MrsT cleaves the leader peptide only partially, leaving a segment of six amino acids (GDMEAA) attached to the core peptide acs.orgnih.govfrontiersin.orgresearchgate.net. This partially processed form, GDMEAA-mersacidin, is exported from the cell but remains in an inactive state acs.orgnih.govfrontiersin.orgresearchgate.net.

The final activation of this compound occurs extracellularly through the action of a protease acs.orgacs.orgnih.govrug.nlnih.govfrontiersin.orgresearchgate.net. The extracellular Bacillus amyloliquefaciens protease AprE has been identified as being responsible for cleaving off the remaining six amino acids (GDMEAA) from the leader peptide in the supernatant acs.orgacs.orgnih.govrug.nlfrontiersin.orgresearchgate.net. This second proteolytic step releases the fully modified and active this compound molecule acs.orgnih.govfrontiersin.orgresearchgate.net. This two-step processing mechanism, involving a dedicated transporter/protease (MrsT) for partial cleavage upon export and a general extracellular protease (AprE) for final activation, is a notable feature of this compound biosynthesis acs.orgnih.govnih.govfrontiersin.orgresearchgate.net.

This compound is a fascinating example of a ribosomally synthesized and post-translationally modified peptide (RiPP), specifically classified as a type B lantibiotic. Produced by Bacillus amyloliquefaciens, this antimicrobial peptide is characterized by its globular shape and the presence of lanthionine and methyl-lanthionine rings, which contribute to its stability and biological activity. researchgate.netacs.orgoup.com this compound's primary mode of action involves inhibiting bacterial cell wall biosynthesis by binding to the peptidoglycan precursor Lipid II. researchgate.netasm.org

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster located on the producer strain's chromosome. researchgate.netplos.orgnih.gov This cluster, approximately 12.3 kb in size, contains the structural gene mrsA, which encodes the precursor peptide, along with genes for enzymes responsible for post-translational modifications, transport, immunity, and regulation. researchgate.netplos.orgnih.gov

The precursor peptide, MrsA, undergoes several crucial modifications. The enzyme MrsM is responsible for the dehydration of serine and threonine residues and the subsequent cyclization with cysteine residues, leading to the formation of the characteristic lanthionine rings. researchgate.netacs.org this compound contains four such rings, including a uniquely small ring A. researchgate.netacs.orgacs.org Another enzyme, MrsD, a LanD enzyme, catalyzes the oxidative decarboxylation of the C-terminal cysteine residue. researchgate.netacs.org Following modification, the peptide is transported out of the cell by the transporter MrsT, which also possesses a leader protease domain that partially cleaves the leader peptide. researchgate.netacs.org Full maturation of this compound occurs extracellularly through the action of proteases like AprE in Bacillus amyloliquefaciens. acs.org

This compound biosynthesis begins with the ribosomal synthesis of the precursor peptide, MrsA, encoded by the mrsA gene. researchgate.netplos.orgnih.gov This precursor peptide then undergoes extensive post-translational modifications. The key enzymes involved are MrsM and MrsD. MrsM is a lanthionine synthetase that catalyzes the dehydration of specific serine and threonine residues within the MrsA peptide and the subsequent cyclization by adding cysteine residues, forming the characteristic thioether bridges (lanthionine and methyl-lanthionine rings). researchgate.netacs.orgacs.org MrsD is a flavoprotein that performs an oxidative decarboxylation on the C-terminal cysteine residue of the modified peptide. researchgate.netacs.org After these modifications, the modified peptide is transported across the cell membrane by the transporter protein MrsT, which also initiates the cleavage of the leader peptide. researchgate.netacs.org Final processing of the leader peptide to yield mature, active this compound occurs outside the cell, mediated by extracellular proteases such as AprE. acs.org

Partial Cleavage by MrsT Upon Export

Regulatory Mechanisms of this compound Biosynthesis

Autoinduction by this compound Itself

This compound biosynthesis is partially dependent on an autoinduction mechanism. researchgate.netasm.org Studies have shown that the addition of exogenous this compound to growing cultures of the producer strain can lead to an earlier onset of antibacterial activity compared to control cultures. nih.govasm.orgasm.org This suggests that this compound itself acts as a signal molecule to stimulate its own production. nih.govasm.org Real-time PCR experiments have demonstrated that the expression of the structural gene mrsA is significantly increased in cultures induced with this compound. nih.govasm.orgasm.org This autoinducing mechanism is a key feature in regulating the timing and level of this compound production. acs.orgasm.org

Role of Regulatory Proteins (e.g., MrsK2, MrsR2, MrsR1) in Gene Expression

The this compound gene cluster encodes several regulatory proteins, including the two-component regulatory system MrsR2/MrsK2 and the single regulatory protein MrsR1. researchgate.netplos.orgasm.org

MrsR2/MrsK2: This is a two-component regulatory system where MrsK2 is a histidine kinase and MrsR2 is a response regulator. plos.orgasm.org This system is primarily involved in regulating the expression of the immunity genes (mrsFEG), which provide producer self-protection against this compound. researchgate.netplos.orgasm.org Inactivation of MrsR2/MrsK2 leads to increased susceptibility of the producer strain to this compound, while this compound biosynthesis remains unaffected. asm.orgasm.org This indicates that MrsR2/MrsK2 is crucial for immunity gene transcription but not directly for the biosynthesis genes. asm.orgasm.org The MrsR2/K2 system is involved in the induction of this compound biosynthesis in the presence of this compound via a quorum sensing-like mechanism. plos.org

MrsR1: MrsR1 is a single regulatory protein encoded downstream of mrsA. plos.orgasm.org It has similarity to response regulators and plays a crucial role in the regulation of this compound production. plos.orgasm.org Disruption of mrsR1 results in the loss of this compound production, highlighting its essential role as a stimulatory element for biosynthesis. asm.orgresearchgate.net Unlike MrsR2/K2, MrsR1 does not appear to be involved in producer self-protection. asm.org While functional this compound is needed to induce mrsA expression, the mechanism by which MrsR1 is activated is not fully understood, as it does not rely on MrsK2-dependent phosphorylation, suggesting the potential involvement of another histidine kinase. umich.edu

A summary of the roles of these regulatory proteins is presented in the table below:

| Regulatory Protein | Type | Primary Role | Effect of Inactivation |

| MrsR2/MrsK2 | Two-component system | Regulation of immunity genes (mrsFEG) | Increased susceptibility to this compound |

| MrsR1 | Single response regulator | Activation of this compound biosynthesis | Loss of this compound production |

Transcriptional Control of mrsA

The transcription of the structural gene mrsA is a key control point in this compound biosynthesis. Transcription of mrsA typically begins at the onset of the early stationary phase of growth in the producer strain. nih.govasm.org Characterization of the mrsA promoter has shown that it is transcribed by the housekeeping sigma factor A. nih.govasm.orgnih.gov The autoinduction mechanism involving this compound itself leads to a remarkable increase in mrsA expression. nih.govasm.orgasm.org While MrsR1 is essential for mrsA transcription and this compound production, the precise molecular mechanism of how MrsR1 activates mrsA expression, particularly in the context of autoinduction, is an area of ongoing research. plos.orgasm.orgumich.edu

Elucidation of Mersacidin S Molecular Mechanism of Action

Primary Target Identification: Inhibition of Peptidoglycan Biosynthesis

The fundamental bactericidal action of mersacidin stems from its ability to inhibit the synthesis of peptidoglycan, an essential structural component of the bacterial cell wall. ontosight.aiasm.orgnih.govasm.orgnih.govportlandpress.comasm.orgresearchgate.netnih.gov Peptidoglycan forms a robust, net-like macromolecule that provides structural integrity to bacterial cells and is crucial for their survival, particularly in Gram-positive bacteria which have a thick peptidoglycan layer. researchgate.netwikipedia.org Inhibition of this process leads to weakened cell walls, ultimately resulting in cell lysis and death. ontosight.ai Studies have shown that this compound treatment leads to the accumulation of peptidoglycan precursors inside the cell, indicating a blockage of the later, membrane-associated steps of synthesis. asm.orgportlandpress.com

Specific Interaction with Lipid II

The molecular basis for this compound's inhibition of peptidoglycan synthesis is its specific and tight interaction with Lipid II. asm.orgnih.govasm.orgnih.govportlandpress.comasm.orgoup.com Lipid II is a crucial membrane-bound precursor molecule that serves as the universal building block for peptidoglycan synthesis in bacteria. portlandpress.comresearchgate.netwikipedia.orgoup.comnih.govuu.nl It is an amphipathic molecule consisting of a disaccharide unit (N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc)), a pentapeptide chain, and a bactoprenol (B83863) (undecaprenyl) pyrophosphate anchor embedded in the bacterial membrane. portlandpress.comresearchgate.netwikipedia.orgnih.govuu.nl

Experimental evidence strongly supports the direct interaction between this compound and Lipid II. Studies using radiolabeled this compound ([¹⁴C]this compound) demonstrated that its adsorption to bacterial cells and isolated membranes capable of peptidoglycan synthesis was strictly dependent on the availability of Lipid II. asm.orgnih.govasm.orgasm.org Furthermore, antibiotic inhibitors that block Lipid II formation significantly interfered with this compound binding. asm.orgnih.govasm.org Direct evidence was obtained from studies with isolated Lipid II, where [¹⁴C]this compound associated tightly with [¹⁴C]Lipid II micelles, forming a stable complex. asm.orgnih.govasm.orgasm.org The addition of isolated Lipid II to bacterial cultures also effectively antagonized the bactericidal activity of this compound, further confirming Lipid II as the primary target. asm.orgnih.govasm.orgasm.org

Molecular Basis of Lipid II Recognition and Complex Formation

The interaction between this compound and Lipid II involves a specific binding site on the precursor molecule. Unlike glycopeptide antibiotics such as vancomycin (B549263), which bind to the C-terminal D-Ala-D-Ala moiety of the Lipid II pentapeptide, this compound targets a different site. asm.orgnih.govasm.orgnih.govasm.orguu.nl Research suggests that this compound interacts with the sugar phosphate (B84403) head group of Lipid II, specifically the MurNAc–GlcNAc disaccharide and pyrophosphate functionalities. nih.govfau.edufau.edu

Solution NMR studies of the this compound-Lipid II complex have provided insights into the molecular basis of this interaction. These studies identified a small hinge region within this compound that undergoes conformational changes upon binding to Lipid II. portlandpress.com This conformational change is thought to affect the exposure of charged groups, suggesting that electrostatic interactions play a role in the binding mechanism, despite this compound's relatively hydrophobic nature. portlandpress.com A conserved sequence motif within this compound, comprising residues 12-18 and including a complete ring structure, is proposed to form the core Lipid II-binding motif. portlandpress.comoup.com This conserved central core is hypothesized to be the structural basis for the activity of this compound and similar lantibiotics like actagardine. oup.com

Non-Involvement of C-Terminal D-Ala-D-Ala Moiety in Binding

A key distinction in the mechanism of this compound compared to glycopeptide antibiotics like vancomycin is its lack of interaction with the C-terminal D-Ala-D-Ala dipeptide of the Lipid II pentapeptide. asm.orgnih.govasm.orgasm.orguu.nl Several lines of evidence support this. This compound's activity is not antagonized by structures containing acyl-D-Ala-D-Ala, including UDP-MurNAc-pentapeptide which contains the entire pentapeptide side chain. nih.gov This is in contrast to vancomycin, whose activity is specifically antagonized by such structures due to its binding to the D-Ala-D-Ala terminus. nih.govasm.orgnih.govuu.nl Furthermore, the binding of this compound to bacterial cells and membranes is not significantly inhibited by the presence of vancomycin, indicating that this compound binds to a different site on Lipid II than vancomycin. asm.orgnih.govasm.org This unique binding site targeted by this compound is not utilized by any antibiotic currently in clinical use, which may contribute to its effectiveness against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). guidetopharmacology.orgnih.govnih.govresearchgate.netmdpi.com

Inhibition of Specific Enzymatic Reactions

By binding to Lipid II, this compound effectively prevents the utilization of this essential precursor molecule by the enzymes responsible for the final steps of peptidoglycan synthesis.

Blockage of Transglycosylation and Transpeptidation

This compound primarily interferes with the membrane-associated transglycosylation reaction. asm.orgnih.govasm.orgnih.govportlandpress.comasm.org Transglycosylation is the enzymatic step where the MurNAc-GlcNAc disaccharide units from Lipid II molecules are polymerized to form the nascent glycan chains of peptidoglycan. nih.govasm.orgresearchgate.netwikipedia.org By forming a tight complex with Lipid II, this compound sterically hinders the access of transglycosylases to their substrate, thereby blocking the polymerization process. oup.com

While the primary target is transglycosylation, some sources also indicate that the complex formation between this compound and Lipid II blocks transpeptidation. ontosight.ai Transpeptidation is the subsequent enzymatic reaction that cross-links the peptide side chains of adjacent glycan strands, forming the rigid peptidoglycan meshwork. researchgate.netwikipedia.org Although this compound does not directly inhibit transpeptidases like penicillin does, its sequestration of Lipid II, the substrate required for building the peptidoglycan chains that are subsequently cross-linked, indirectly impacts the transpeptidation process. asm.orgnih.gov The blockage of transglycosylation prevents the formation of the polymeric chains necessary for transpeptidation to occur effectively.

Studies using in vitro peptidoglycan synthesis assays have demonstrated that this compound inhibits the incorporation of labeled precursors into polymeric peptidoglycan. asm.org This inhibition is consistent with a blockage at the level of transglycosylation. asm.orgnih.govasm.org Unlike competitive enzyme inhibitors of transglycosylases (e.g., moenomycin) or transpeptidases (e.g., penicillin G), this compound's mechanism involves substrate sequestration rather than direct enzyme inhibition. asm.orgnih.gov

Here is a summary of the key interactions:

| Interaction Type | Target Molecule/Moiety | Outcome |

| Specific Binding | Lipid II | Formation of a stable complex |

| Binding Site | MurNAc-GlcNAc disaccharide and pyrophosphate functionalities | Distinct from vancomycin's binding site |

| Inhibition of Enzyme | Transglycosylase | Blockage of glycan chain polymerization (primary effect) |

| Indirect Inhibition of Enzyme | Transpeptidase | Impaired cross-linking due to lack of polymeric substrate (secondary effect) |

Implications for Cell Wall Synthesis Arrest

This compound inhibits peptidoglycan biosynthesis by binding to the bacterial cell wall precursor Lipid II at a unique binding site. acs.orgportlandpress.comresearchgate.net This interaction interferes with the membrane-associated transglycosylation step, which is the first polymerization reaction in the peptidoglycan biosynthetic pathway. asm.orgnih.govportlandpress.com By forming a tight complex with Lipid II, this compound effectively sequesters this essential building block, preventing its incorporation into the growing peptidoglycan chain. asm.orgontosight.ainih.govportlandpress.com This blockage leads to the accumulation of the cytoplasmic peptidoglycan precursor, UDP-MurNAc-pentapeptide, inside the cell. asm.orgnih.govportlandpress.com The inhibition of peptidoglycan synthesis ultimately results in the cessation of bacterial growth and a slow induction of cell lysis due to the weakening of the cell wall. oup.comportlandpress.com

Research findings have demonstrated the direct interaction between this compound and Lipid II. Binding studies using radiolabeled this compound showed that the number of binding sites aligns with a specific interaction with a lipid intermediate in the peptidoglycan biosynthetic cycle. asm.orgnih.gov Furthermore, the binding of this compound to bacterial membranes was not inhibited by vancomycin, indicating distinct binding sites for the two antibiotics despite both targeting cell wall synthesis. asm.org

Data from in vitro peptidoglycan synthesis assays confirm that this compound effectively inhibits the formation of polymeric peptidoglycan, likely at the level of transglycosylation. oup.com

Distinct Mechanism Compared to Other Cell Wall Inhibitors (e.g., Vancomycin)

This compound's mechanism of action is distinct from that of other cell wall inhibitors, such as the glycopeptide antibiotic vancomycin. acs.orgoup.comasm.org While both this compound and vancomycin target peptidoglycan synthesis, they do so through different molecular interactions and binding sites. asm.orgmdpi.com

Vancomycin exerts its effect by binding tightly to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors. mims.com This binding prevents the transpeptidation (cross-linking) and to a lesser extent, the transglycosylation reactions necessary for cell wall assembly. In contrast, this compound binds to Lipid II at a unique site, primarily interfering with the transglycosylation step. acs.orgasm.orgnih.govportlandpress.commdpi.com

A key difference highlighted by research is the lack of cross-resistance between this compound and vancomycin. acs.org Studies have shown that this compound is active against Enterococcus faecium strains expressing the vanA resistance gene cluster, which confers resistance to vancomycin by altering the peptidoglycan precursor terminus to D-Ala-D-lactate. acs.org The activity of this compound is not antagonized by the tripeptide D-Ala-D-Ala, further indicating that its molecular target differs from that of glycopeptide antibiotics.

The globular shape of this compound, brought about by its lanthionine (B1674491) ring structures, provides high stability to the peptide. acs.orgresearchgate.net While type A lantibiotics like nisin often induce pore formation in addition to inhibiting cell wall synthesis, type B lantibiotics such as this compound are rigid, globular molecules that primarily inhibit cell wall biosynthesis without forming pores. oup.comportlandpress.com

Here is a comparison of the mechanisms of action for this compound and Vancomycin:

| Feature | This compound | Vancomycin |

| Target Molecule | Lipid II | D-Ala-D-Ala terminus of peptidoglycan precursors |

| Primary Inhibition | Transglycosylation | Transpeptidation (and some transglycosylation) |

| Binding Site | Unique site on Lipid II (disaccharide-pyrophosphate fraction) acs.orgmdpi.com | D-Ala-D-Ala terminus mims.com |

| Cross-resistance | No cross-resistance with vancomycin acs.org | Resistance conferred by altering D-Ala-D-Ala terminus acs.org |

| Pore Formation | No oup.com | No (primarily inhibits synthesis) |

| Lantibiotic Type | Type B portlandpress.commdpi.com | Glycopeptide |

Compound Information

| Compound Name | PubChem CID |

| This compound | 70698380 |

| Vancomycin | 14969 |

Note: PubChem also lists a zwitterionic form of this compound with CID 118796931 nih.gov. The CID 70698380 refers to the neutral form nih.gov. Multiple CIDs exist for Vancomycin and its related compounds/salts; CID 14969 is a common one for Vancomycin mims.comsensus.orgnih.govuni.lu.##

This compound is a lanthionine-containing antibiotic (lantibiotic) produced by Bacillus species. acs.org It is classified as a type B lantibiotic and is known for its potent activity against Gram-positive bacteria, including strains resistant to methicillin. acs.orgnih.gov Unlike some other lantibiotics that form pores in bacterial membranes, this compound primarily exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. oup.com

Implications for Cell Wall Synthesis Arrest

The core of this compound's molecular mechanism lies in its specific interaction with Lipid II, a vital precursor molecule involved in the construction of bacterial peptidoglycan. acs.orgasm.orgontosight.ainih.gov this compound binds to Lipid II at a distinct site, effectively preventing its utilization in cell wall synthesis. acs.orgportlandpress.comresearchgate.net This binding event specifically targets and interferes with the membrane-associated transglycosylation reaction. asm.orgnih.govportlandpress.com Transglycosylation is a critical step where the individual Lipid II units are polymerized to form the glycan chains of the peptidoglycan meshwork. By sequestering Lipid II, this compound halts this polymerization process. asm.orgontosight.ainih.govportlandpress.com

The inhibition of transglycosylation by this compound leads to the intracellular accumulation of the earlier peptidoglycan precursor, UDP-MurNAc-pentapeptide. asm.orgnih.govportlandpress.com This disruption of the normal flow of peptidoglycan synthesis ultimately compromises the integrity of the bacterial cell wall, leading to a cessation of growth and eventual cell lysis. oup.comportlandpress.com

Distinct Mechanism Compared to Other Cell Wall Inhibitors (e.g., Vancomycin)

This compound's mechanism of action presents notable differences when compared to other well-established inhibitors of bacterial cell wall synthesis, such as the glycopeptide antibiotic vancomycin. acs.orgoup.comasm.org Although both antibiotics ultimately disrupt peptidoglycan assembly, their molecular targets and modes of interaction are distinct. asm.orgmdpi.com

Vancomycin exerts its antibacterial effect by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminal residues of the peptidoglycan precursor stem peptide. mims.com This binding prevents the transpeptidation (cross-linking) reaction, which is essential for forming a stable peptidoglycan mesh. It also has a lesser effect on transglycosylation. In contrast, this compound targets Lipid II at a unique binding site that involves the disaccharide-pyrophosphate portion of the molecule, primarily inhibiting the transglycosylation step. acs.orgasm.orgnih.govportlandpress.commdpi.com

While the affinity of this compound for purified Lipid II might appear lower in some in vitro measurements compared to other Lipid II binders like nisin or vancomycin, its potent antibacterial efficacy suggests that additional factors or cellular context may enhance its activity. portlandpress.com Structurally, this compound is a rigid, globular peptide due to its lanthionine rings, and it inhibits cell wall synthesis without inducing pore formation, a mechanism employed by some type A lantibiotics like nisin. acs.orgoup.comportlandpress.comresearchgate.net

The following table summarizes the key differences in the mechanisms of action between this compound and Vancomycin:

| Feature | This compound | Vancomycin |

| Target Molecule | Lipid II | D-Ala-D-Ala terminus of peptidoglycan precursors |

| Primary Inhibition | Transglycosylation | Transpeptidation (and some transglycosylation) |

| Binding Site | Unique site on Lipid II (disaccharide-pyrophosphate fraction) acs.orgmdpi.com | D-Ala-D-Ala terminus mims.com |

| Cross-resistance | No cross-resistance with vancomycin acs.org | Resistance conferred by altering D-Ala-D-Ala terminus acs.org |

| Pore Formation | No oup.com | No (primarily inhibits synthesis) |

| Lantibiotic Type | Type B portlandpress.commdpi.com | Glycopeptide |

Structural Biology and Bioengineering of Mersacidin

Advanced Structural Characterization

The unique structural features of mersacidin, particularly its lanthionine (B1674491) rings, contribute significantly to its biological properties. acs.orgnih.govacs.org

Overall Fold and Conformation (Globular, Rigid)

Due to its tetracyclic structure, this compound adopts a rather rigid, globular shape. acs.orgnih.govoup.comresearchgate.netnih.govresearchgate.netnih.govcapes.gov.br This conformation distinguishes it from type A lantibiotics like nisin, which are typically flexible and elongated. acs.orgnih.govoup.comnih.govresearchgate.netcapes.gov.br The lanthionine ring structures impart high stability and restricted flexibility to the peptide. acs.orgacs.orgnih.govfrontiersin.org

Analysis of Intramolecular Thioether Bridges

This compound contains four intramolecular thioether bridges. nih.govnih.gov These bridges are formed between cysteine residues and dehydrated serine or threonine residues (dehydroalanine or dehydrobutyrine). acs.orgnih.gov The connectivities via these sulfide (B99878) bridges have been unambiguously confirmed using heteronuclear NMR techniques. acs.orgnih.govresearchgate.net These rings are installed by the enzyme MrsM from the this compound gene cluster. acs.orgnih.govacs.orgresearchgate.net The thioether bonds are crucial for the bioactive structure and increase resistance to proteolytic degradation. acs.orgnih.govacs.orgfrontiersin.org Electron Capture Dissociation (ECD) mass spectrometry can be used to localize these intramolecular monosulfide bridges, as they are readily cleaved by this method. uu.nl

Unique Characteristics of Ring A and its Formation

Ring A of this compound possesses unusual characteristics compared to the other three rings. acs.orgnih.gov It is formed between the dehydrated Thr2 and the upstream Cys1 residue. acs.orgnih.govresearchgate.net This is in contrast to the other this compound rings, which are formed from a dehydrated threonine or serine to a downstream cysteine residue. acs.orgnih.govresearchgate.net Ring A also spans no additional amino acids. acs.orgnih.govnih.govacs.org Its formation is stringent and may require specific residues of the leader peptide. acs.orgnih.govresearchgate.net Despite its stringent formation conditions, Ring A can be formed in a core peptide as small as five amino acids. acs.orgnih.govacs.org The truncated this compound core peptide CTFAL, containing Ring A, is reported as the smallest ribosomally produced lanthipeptide to date. acs.orgnih.govacs.org

Structure-Activity Relationship (SAR) Research Through Mutagenesis

Investigating the structure-activity relationship (SAR) of this compound is crucial for understanding the role of individual amino acids and structural features in its biological activity and for designing improved analogs. nih.govresearchgate.netnih.gov

Systematic Mutagenesis Studies of the this compound Gene

Systematic mutagenesis studies of the mrsA gene, encoding the this compound precursor peptide, have been conducted to probe the flexibility of the biosynthetic pathway and identify residues critical for activity. nih.govasm.orgresearchgate.netnih.gov An efficient system for generating this compound variants through saturation mutagenesis of residues not involved in ring formation has been developed. nih.govresearchgate.net This approach allows for the exchange of single amino acids. asm.org

Studies involving specific mutations have provided insights into the SAR:

Replacement of the didehydroalanine residue (Dha) at position 16 with Isoleucine (S16I) resulted in markedly reduced antimicrobial activity, indicating an essential role for Dha16 in biosynthesis and biological activity. asm.orgnih.gov

Exchanging Glutamic acid at position 17 (Glu17) for Alanine (B10760859) (E17A) also led to significantly reduced activity, confirming the importance of the carboxylic acid function at this position for biological activity. asm.orgnih.gov Glu17 is a highly conserved residue and is thought to be essential for binding to Lipid II. researchgate.netnih.gov

Replacing the aromatic Phenylalanine at position 3 with the aliphatic Leucine (F3L) resulted in only moderately reduced activity. asm.orgnih.gov

Mutational studies of the leader peptide sequence, particularly the GDMEAA sequence, have shown its crucial role in the full modification of this compound by MrsM and in leader processing by MrsT. nih.gov Negatively charged residues E-3 and D-5 in the leader are crucial for dehydrations and at least one ring formation. nih.gov

These mutagenesis studies, often utilizing expression systems where the engineered gene replaces the wild-type gene on the chromosome, are vital for understanding how specific amino acid changes affect modification, processing, and ultimately, the activity of this compound. asm.orgnih.govresearchgate.netnih.gov

Table: this compound Mutagenesis Study Examples

| Mutation | Position | Original Residue | Mutant Residue | Effect on Activity | Source |

| S16I | 16 | Dha | Ile | Markedly reduced | asm.orgnih.gov |

| E17A | 17 | Glu | Ala | Markedly reduced | asm.orgnih.gov |

| F3L | 3 | Phe | Leu | Moderately reduced | asm.orgnih.gov |

| D-5A, E-3A | Leader | Asp, Glu | Ala, Ala | Affects dehydration and ring formation | nih.gov |

Identification of Residues Crucial for Bioactivity and Biosynthetic Specificity

Studies involving mutagenesis have been crucial in identifying specific residues within this compound that are vital for its bioactivity and the specificity of its biosynthesis. The intramolecular lanthionine rings are essential for this compound's stability and antimicrobial activity. frontiersin.orgacs.org The enzyme MrsM is responsible for installing the four lanthionine rings (A to D) of this compound, including the uniquely small ring A. acs.orgnih.govresearchgate.net

Mutational analyses have shown that certain residues, particularly negatively charged ones in the leader peptide, are crucial for specific ring formation. For instance, Asp -5 and Glu -3 in the leader peptide have been identified as crucial for the formation of a specific ring, most likely ring A. acs.org Mutation of these residues can affect the dehydration of core peptide residues and lead to incomplete ring formation or even the formation of disulfide bridges instead of lanthionine rings. acs.org

Within the core peptide, the residues that form the C-terminal methyllanthionine rings C and D are involved in binding to Lipid II. researchgate.net The conserved residue Glu17 is particularly noteworthy; its replacement with Alanine significantly reduces or abolishes antibacterial activity, although its precise role in Lipid II binding is still being investigated. researchgate.net

Investigations into Leader Sequence Residues Affecting Modification and Processing

The leader peptide of this compound plays a critical role in guiding the modification enzymes to the precursor peptide. frontiersin.org this compound's leader processing is notable as it deviates from that of comparable class II lanthipeptides, involving a two-step mechanism. frontiersin.orgfrontiersin.org The bifunctional transporter and leader protease MrsT partially cleaves the leader peptide upon export, leaving a six-amino-acid sequence (GDMEAA) attached to the core peptide, which keeps this compound inactive. frontiersin.orgfrontiersin.orgacs.orgresearchgate.net Full activation requires a second cleavage step by an extracellular protease, identified as AprE in Bacillus amyloliquefaciens. frontiersin.orgfrontiersin.orgacs.orgresearchgate.net

Mutational studies on the this compound leader-core interface have revealed that the GDMEAA sequence is crucial for both this compound modification by MrsM and leader processing by MrsT. acs.orgacs.orgresearchgate.net Specifically, the negatively charged residues E-3 and D-5 are essential for two dehydrations and at least one ring formation. acs.org The residue G-6 is crucial for leader cleavage by MrsT and potentially for flexibility during transport. acs.org This indicates a unique leader layout where a LanM recognition site is positioned downstream of the conserved LanT cleavage site. acs.orgresearchgate.net

Analysis of Deletion and Insertion Mutants

Analysis of deletion and insertion mutants has provided insights into the structural requirements for this compound maturation and bioactivity. Studies using a heterologous expression system in E. coli have allowed for the production and analysis of this compound variants with systematic deletions and insertions. acs.orgnih.govresearchgate.net

Truncated this compound variants have been created to determine the minimal size required for the formation of specific rings, such as the uniquely small ring A. acs.orgnih.govresearchgate.net It has been found that ring A can be formed in a core peptide as small as five amino acids. acs.orgnih.govresearchgate.net The truncated this compound core peptide CTFAL is reported as the smallest ribosomally produced lanthipeptide to date that can form this ring. acs.orgnih.govresearchgate.net

Deletion mutants within the leader peptide have demonstrated the importance of specific residues and their distance from the core peptide for modification and processing. acs.org For example, single amino acid deletions in the leader, except for ΔG-6, resulted in a complete loss of antimicrobial activity. acs.org Deletion of A-1 led to full dehydration but incomplete ring formation, while deletion of K-11 and E-16 resulted in no dehydrations, suggesting this region is crucial for MrsM recognition. acs.org

Studies involving insertion and deletion mutants within the core peptide, particularly in the ring structures, have also been conducted to probe the flexibility of the biosynthetic pathway and the impact on bioactivity. researchgate.nettandfonline.com Insertional mutations in ring A were generally not tolerated, leading to a loss of inhibitory activity. tandfonline.com However, substitutions in ring B were found to be more permissive, with many positions tolerating multiple amino acid substitutions while retaining bioactivity. tandfonline.com These studies highlight the specific structural constraints and flexibilities within different parts of the this compound molecule.

Synthetic Biology and Lanthipeptide Engineering Applications

The unique structural features and biosynthetic machinery of this compound make it a valuable subject and tool in the field of synthetic biology and RiPP engineering. The goal is often to utilize this compound's modification enzymes to create novel peptides with improved or altered properties. acs.orgnih.govresearchgate.net

Development of Heterologous Expression Systems (e.g., in E. coli)

To facilitate the study of this compound biosynthesis and enable its engineering, heterologous expression systems have been developed, notably in Escherichia coli. frontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.netacs.orgnih.gov Expressing this compound in E. coli offers advantages such as a standardized system and the absence of the wide variety of extracellular proteases found in Bacillus species, which could prematurely cleave the leader peptide and activate the peptide during production. acs.org

These systems typically involve coexpressing the gene encoding the this compound precursor peptide (mrsA) with the genes for the modification enzymes, MrsM and MrsD, and sometimes the transporter MrsT. frontiersin.orgresearchgate.netacs.org Heterologous expression in E. coli has successfully produced fully modified, inactive prethis compound. frontiersin.orgresearchgate.netnih.govnih.gov The development of these systems has been crucial for conducting mutational studies and characterizing the roles of specific residues and processing steps. frontiersin.orgresearchgate.netnih.govresearchgate.netacs.orgnih.gov

Utilization of this compound Modification Enzymes in RiPP Engineering

The modification enzymes from the this compound gene cluster, particularly MrsM (lantionine synthetase) and MrsD (oxidative decarboxylase), are valuable tools for RiPP engineering. acs.orgnih.govresearchgate.net MrsM catalyzes the formation of the characteristic lanthionine rings, including the uniquely small ring A. acs.orgnih.govresearchgate.net MrsD is responsible for the C-terminal decarboxylation of cysteine. frontiersin.orgresearchgate.net

These enzymes can be used to introduce specific post-translational modifications into other peptides, potentially creating new-to-nature molecules with novel or improved functionalities. acs.orgnih.govresearchgate.net The ability to install the uniquely small ring A, for instance, can be used to stabilize linear peptides or create small, stabilized modules for chemical modification. acs.orgnih.govresearchgate.net The heterologous expression systems developed for this compound in E. coli provide a platform for utilizing these enzymes in a controlled environment for engineering purposes. frontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.netacs.orgnih.gov

Rational Design and Creation of this compound Analogues and Derivatives

Rational design and creation of this compound analogues and derivatives are actively pursued to explore structure-activity relationships and potentially develop variants with enhanced properties. researchgate.nettandfonline.comnih.govfrontiersin.org By understanding the roles of specific residues and structural features through mutagenesis and structural analysis, researchers can design modified peptides with desired characteristics.

Saturation mutagenesis studies have been employed to create libraries of this compound variants, allowing for the systematic investigation of the impact of amino acid substitutions at different positions on biosynthesis and bioactivity. nih.govresearchgate.netresearchgate.net These studies have successfully generated a collection of new this compound compounds. nih.govresearchgate.net

Engineered this compound variants have been produced and tested for activity against various targets, including clinically relevant strains like MRSA and Streptococcus pneumoniae. frontiersin.org While some modifications, such as insertions in ring A, are not tolerated, substitutions in other regions like ring B can be permissive, allowing for the creation of functional analogues. tandfonline.com The development of efficient systems for generating this compound mutants has paved the way for a comprehensive investigation into the potential therapeutic applications of modified mersacidins. nih.govresearchgate.net

Engineering Strategies for Enhanced Stability and Novel Functionality

The field of ribosomally synthesized and post-translationally modified peptide (RiPP) engineering aims to create new molecules with novel or improved functions by combining modification enzymes from different RiPPs acs.orgresearchgate.net. This compound, as a class II lanthipeptide, offers valuable opportunities for RiPP engineering due to its unique structural features, particularly its unusually small ring A acs.orgresearchgate.net.

The enzyme MrsM, from the this compound gene cluster, is responsible for installing the four lanthionine rings in this compound, including the small ring A acs.orgresearchgate.net. Introducing this compound's ring A into linear therapeutic peptides can enhance their stability acs.orgnih.gov. This small lanthionine ring can serve as a stabilizing module or a base for chemical modifications acs.orgresearchgate.net. For instance, adding functional groups like fatty acid chains to otherwise inactive lanthipeptides has been shown to yield good antimicrobial activity acs.org.

While the formation of ring A is stringent, understanding its formation prerequisites is crucial for its successful application in RiPP engineering acs.org. Mutagenesis studies have been conducted to characterize ring A formation and identify the smallest possible construct in which this ring can still be formed acs.orgresearchgate.netnih.gov.

Strategies for enhancing stability and introducing novel functionality include:

Installing this compound's ring A into linear peptides for stabilization acs.orgresearchgate.netnih.gov.

Creating small lanthionine-stabilized modules for chemical modification acs.orgresearchgate.net.

Adding functional groups, such as fatty acid chains, to lanthionine-stabilized constructs to achieve desired functionality acs.orgresearchgate.net.

Optimizing residues downstream of ring A in combination with expression optimization to potentially improve ring A formation efficiency researchgate.net.

Installing chemical handles through methods like chemical addition to the C-terminal carboxyl group or the incorporation of noncanonical amino acids researchgate.net.

Production of Minimal Bioactive Lanthipeptide Constructs

Research has focused on identifying the minimal size of a this compound construct that can still form the characteristic ring A. A range of truncated this compound variants have been created and coexpressed with the modification enzyme MrsM in E. coli to determine the minimal core peptide size required for ring A formation acs.org.

Studies have shown that despite the stringent formation conditions of ring A, it can be formed in a core peptide as small as five amino acids acs.orgresearchgate.netnih.gov. The truncated this compound core peptide CTFAL has been identified as the smallest ribosomally produced lanthipeptide reported to date that can form ring A acs.orgresearchgate.netnih.govrug.nl. This minimal construct holds promise as a new module for applications in RiPP engineering acs.orgresearchgate.netnih.gov.

A heterologous expression system for this compound in Escherichia coli has been developed, requiring only three biosynthetic genes (encoding a His-tagged precursor peptide, His6-MrsA, and the modification enzymes MrsM and MrsD) to produce fully modified His6-MrsA acs.org. This system allows for the production and purification of inactive prethis compound researchgate.net. Post-purification in vitro leader processing is then needed to activate the precursor peptides nih.govresearchgate.net.

Chemical Synthesis Strategies for this compound and Analogues

Chemical synthesis offers a complementary approach to bioengineering for producing lantibiotics and their analogues, allowing for the exploration of a wider chemical space and the design of non-natural cross-links rsc.orgacs.org.

Development of Methods for Lanthionine and Methyl-Lanthionine Bridge Formation

Lanthionine and methyl-lanthionine bridges are characteristic thioether structures found in lantibiotics like this compound nih.govwikipedia.orgwikipedia.orgresearchgate.net. These bridges are typically formed between a cysteine residue and a dehydrated serine (for lanthionine) or dehydrated threonine (for methyl-lanthionine) residue nih.govwikipedia.org.

Several methods have been developed for the formation of lanthionine and methyl-lanthionine bridges in chemical synthesis. One common strategy involves the Michael addition between a cysteine residue and a dehydroamino acid (dehydroalanine or dehydrobutyrine) after the linear peptide sequence has been synthesized nih.govrsc.org.

Another approach utilizes orthogonally protected bisamino acid building blocks during solid-phase peptide synthesis (SPPS) rsc.orgucl.ac.uk. These building blocks contain the pre-formed thioether bridge with protecting groups that can be selectively removed rsc.orgucl.ac.uk. This allows for the stepwise incorporation of the lanthionine or methyl-lanthionine residues into the growing peptide chain rsc.orgucl.ac.uk.

Specific methods developed include:

Sulfur extrusion from cystine wikipedia.org.

Ring opening of serine β-lactone wikipedia.org.

Hetero-conjugate addition of cysteine to dehydroalanine (B155165) wikipedia.org.

Using orthogonally protected bisamino acids in SPPS rsc.orgucl.ac.uk.

Modified Schmidt conditions for the synthesis of orthogonally protected β-methyllanthionine derivatives nih.gov.

Approaches for Incorporating Unique this compound Functional Groups

This compound contains unique functional groups beyond the standard lanthionine and methyl-lanthionine bridges, such as the S-[(Z)-2-aminovinyl]-(3S)-3-methyl-D-cysteine (AviMeCys) moiety in its D-ring nih.govfigshare.com. This unusual functional group is a result of post-translational modification mediated by the enzyme MrsD in the native biosynthesis nih.gov.

Chemical synthesis strategies have been developed to incorporate such unique functional groups. For the AviMeCys unit in the D-ring of this compound, a synthetic route has been reported that relies on the late-stage introduction of this group nih.govfigshare.com. This approach utilized an oxidative decarbonylation/decarboxylation reaction of a C-terminal carboxyl group nih.govfigshare.com.

Other approaches for incorporating unique functional groups or modifications include:

Chemical addition to the C-terminal carboxyl group researchgate.net.

Incorporation of noncanonical amino acids researchgate.netnih.gov.

Development of methods for constructing AviCys analogues via regio- and stereoselective hydrosulfuration of ynamides or photocatalyzed-oxidative decarboxylation of lanthionine-bearing peptides dntb.gov.ua.

Solid-Phase Synthesis and Total Synthesis Efforts

Solid-phase peptide synthesis (SPPS) is a key methodology in the chemical synthesis of peptides, including complex lantibiotics and their analogues rsc.orgacs.org. SPPS allows for the stepwise assembly of the peptide chain on a solid support.

Total synthesis of lantibiotics like this compound is challenging due to their complex polycyclic structures and the presence of modified amino acids nih.govnih.gov. Efforts towards the total synthesis of this compound have been reported nih.govdigitellinc.com. These efforts often involve the synthesis of key fragments, such as the challenging bicyclic CD ring of this compound digitellinc.com.

Strategies employed in the total synthesis of lantibiotics, applicable to this compound, include:

Using orthogonally protected lanthionine and methyl-lanthionine building blocks in SPPS rsc.orgacs.orgucl.ac.uk.

Synthesizing disulfide-bridged analogues of individual rings followed by desulfurisation to form lanthionine equivalents rsc.org.

Coupling of synthesized peptide fragments rsc.org.

While a method for constructing this compound variants using an expression system for site-directed mutagenesis was previously reported, it was described as laborious researchgate.netresearchgate.net. Solid-phase synthesis and in vitro mutasynthesis are considered useful strategies for synthesizing modified and novel lantibiotic analogues to better understand their properties researchgate.netresearchgate.net.

Progress has been reported towards the total synthesis of this compound, with optimizations enabling gram-scale synthesis of key components digitellinc.com. Synthetic efforts are also aimed at delineating the exact mode of action of this compound and developing novel analogues with increased efficacy nih.gov.

Advanced Analytical and Methodological Approaches in Mersacidin Research

Spectroscopic Techniques (e.g., MALDI-TOF, NMR) for Characterization

Spectroscopic techniques are vital for confirming the identity and structural features of mersacidin and its variants. Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is used to analyze the mass of this compound, providing characteristic mass signals that confirm its presence and modification status. For instance, MALDI-TOF analysis of culture supernatants from Bacillus amyloliquefaciens producing this compound showed typical this compound-related mass signals, such as 1826 Da ([M+H]+), 1848 Da ([M+Na]+), and 1864 Da ([M+K]+), indicating the production of active and fully modified this compound. plos.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique employed for detailed structural characterization. Multidimensional NMR spectroscopy has been used to fully assign the primary structure of lantibiotic peptides, including those with structural resemblance to this compound. nih.gov NMR studies have also been utilized to determine the solution conformation of this compound. nih.govuniprot.org These studies have revealed that this compound exhibits a rather rigid globular shape due to its tetracyclic structure, which is distinct from other lantibiotic structural types. acs.org Heteronuclear NMR techniques, such as heteronuclear single quantum coherence and heteronuclear multiple bond correlation methods, are used to unambiguously confirm the connectivities via the sulfide (B99878) bridges within the this compound structure. acs.org Furthermore, NMR has been used to study the interaction between this compound and lipid II in micelles, providing insights into conformational changes associated with antimicrobial activity. uniprot.org

Chromatographic Methods (e.g., HPLC) for Purification and Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and analysis of this compound from complex biological samples. Partial purification of this compound from culture supernatants has been achieved using consecutive HPLC runs. plos.org Active fractions from HPLC, identified by their activity against indicator organisms like Micrococcus luteus, are then further analyzed, for example, by MALDI-TOF. plos.org

Reversed-phase chromatography using C18 columns is a common method for purifying this compound and its precursor forms. acs.orgnih.govfrontiersin.org For instance, N-terminally His-tagged this compound precursor (His-MrsA) and its leader mutants, expressed in Escherichia coli, have been purified from cell pellets using His-tag purification followed by desalting with an open C18 column. nih.gov Similarly, His-tagged peptides, including the His-mersacidin leader, have been purified using Ni-NTA slurry in an open column, followed by C18 purification. frontiersin.org The C18 purification typically involves equilibrating the column with an aqueous solvent containing a small percentage of an organic modifier (e.g., acetonitrile) and an acidic additive (e.g., trifluoroacetic acid), loading the acidified sample, washing the column, and then eluting the peptide with a higher concentration of the organic modifier. acs.orgfrontiersin.org HPLC is also listed as an abbreviation for high-pressure liquid chromatography in studies investigating the mechanism of this compound. nih.gov

Genetic Engineering and Mutagenesis for Biosynthesis and SAR Studies

Genetic engineering and mutagenesis are powerful tools used to study the biosynthesis of this compound and to conduct Structure-Activity Relationship (SAR) studies by creating and analyzing this compound variants. The this compound biosynthetic gene cluster, located on the chromosome of the producer strain Bacillus sp. strain HIL Y-85,54728, contains genes encoding the structural peptide (mrsA), modification enzymes (mrsM, mrsD), transporter (mrsT), immunity proteins (mrsF, mrsE, mrsG), and regulatory proteins (mrsK2, mrsR2, mrsR1). nih.govasm.org

Expression systems have been developed to produce engineered this compound peptides. One approach involves replacing the wild-type mrsA gene on the chromosome with an engineered gene in the producer strain. asm.org Alternatively, heterologous expression systems have been developed, such as in Escherichia coli, which require coexpression of genes encoding a His-tagged precursor peptide (His6-MrsA) and modification enzymes (MrsM and MrsD) to produce fully modified His6-MrsA. nih.govacs.org After removing the leader peptide with a protease, bioactive this compound can be obtained. acs.org

Site-directed mutagenesis is employed to investigate the role of specific amino acid residues in this compound's biosynthesis and activity. For example, mutants have been constructed to study the effect of replacing residues like didehydroalanine (Dha) at position 16 with isoleucine (S16I), or exchanging glutamate (B1630785) at position 17 with alanine (B10760859) (E17A). asm.org These studies have indicated the essential role of Dha16 and the carboxylic acid function at position 17 in this compound's biological activity. asm.org Mutagenesis has also been used to characterize the formation of this compound's unique small ring A and to determine the minimal size of a peptide capable of forming this ring. acs.orgresearchgate.net Studies on leader processing have utilized mutagenesis to reveal the function of specific residues in the leader peptide for modification by MrsM and cleavage by MrsT. acs.org

Data from mutagenesis studies can be presented to show the impact of specific mutations on this compound production yield, dehydration ratios, and antimicrobial activity. For example, mutation of negatively charged residues E-3 and D-5 in the leader peptide were shown to be crucial for dehydrations and ring formation, with D-5 mutants showing lower antimicrobial activity likely due to lower ring forming efficiency despite similar dehydration ratios and production yields compared to E-3 mutants. acs.org

Real-Time PCR for Gene Expression Analysis

Real-time PCR (Polymerase Chain Reaction) is used to analyze the expression levels of genes involved in this compound biosynthesis, such as mrsA. nih.govasm.org This technique allows researchers to quantify the amount of specific mRNA transcripts present in a sample, providing insights into the regulation of gene expression. Real-time PCR experiments have shown that the expression of mrsA is remarkably increased in induced cultures compared to control cultures, suggesting that this compound biosynthesis can be regulated by an autoinducing mechanism. nih.govasm.org Transcription analysis of mrsA using real-time PCR has also been performed to investigate the influence of potential operator regions and regulatory proteins. nih.gov

Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is used to determine the three-dimensional structure of this compound at atomic resolution. The crystal structure of this compound has been determined by ab initio methods. nih.goviucr.org Despite challenges such as merohedral twinning in the crystals, an accurate structural model has been obtained. nih.goviucr.org The crystal structure revealed that the this compound molecule assumes a compact fold, which is different from the conformation found by NMR in solution. acs.orgnih.goviucr.org Analysis of crystallographically independent molecules within the asymmetric unit provides insights into the conformational flexibility of the molecule. iucr.org A region highly homologous to the related antibiotic actagardine was found to be very rigid in the crystal structure, potentially representing an essential building block for this class of antibiotics. nih.goviucr.org The Protein Data Bank (PDB) accession code for the this compound structure determined by X-ray diffraction is 1qow, with a resolution of 1.06 Å. uniprot.orgrcsb.org

The crystal structure of this compound with six molecules in the asymmetric unit, corresponding to a protein of 120 amino acids, was the largest approximately equal-atom unknown structure solved by direct methods at the time of its determination. nih.goviucr.org

Future Directions and Emerging Research Avenues for Mersacidin

Deeper Elucidation of Biosynthetic Pathway Control

Understanding the intricate regulatory mechanisms governing mersacidin biosynthesis is a critical area for future research. The production of this compound is influenced by regulatory genes, such as mrsR1, which controls the synthesis of the precursor peptide MrsA. nih.govresearchgate.net Additionally, a two-component system, MrsR2/MrsK2, is involved in inducing the expression of immunity genes (mrsE, mrsF, and mrsG), which protect the producer strain from its own antibiotic. nih.govresearchgate.net

Future studies are needed to fully elucidate the nature of the signal molecule(s) that trigger this compound production and the precise interplay between MrsR1 and the MrsR2/MrsK2 system. nih.gov Gaining a comprehensive understanding of these regulatory networks is essential for optimizing this compound production yields in native and heterologous expression systems. nih.gov

Further Characterization of Modification Enzymes and Leader Processing

This compound undergoes extensive post-translational modifications catalyzed by dedicated enzymes, including dehydration and cyclization by MrsM and C-terminal decarboxylation by MrsD. nih.govacs.org A unique aspect of this compound biosynthesis is its two-step leader peptide processing mechanism. acs.orgresearchgate.netfrontiersin.org The bifunctional transporter MrsT partially cleaves the leader peptide upon export, leaving a six-amino acid sequence attached to the core peptide. nih.govacs.orgresearchgate.netfrontiersin.orgnih.gov Full activation requires a second cleavage step by an extracellular protease, identified as AprE in Bacillus amyloliquefaciens. acs.orgresearchgate.netfrontiersin.org

Further research is needed to fully characterize the substrate specificity and catalytic mechanisms of MrsM and MrsD. Investigating the structural determinants in the precursor peptide and the enzymes that govern the formation of this compound's unique lanthionine (B1674491) ring structures, particularly the unusually small ring A, remains an important area. nih.govacs.orgacs.org A deeper understanding of the two-step leader processing, including the factors that influence the efficiency and specificity of MrsT and AprE, will be crucial for controlled production and activation of this compound and its variants. acs.orgresearchgate.netfrontiersin.org

Exploration of Novel this compound Variants and Their Biological Interactions

The structural complexity of this compound allows for the possibility of generating novel variants with altered or improved biological activities. Saturation mutagenesis studies of residues not involved in ring formation have already yielded a collection of new this compound analogs, some with improved antibacterial activity. nih.govresearchgate.net

Future research will continue to explore the structural and functional diversity of this compound through rational design and directed evolution approaches. This includes investigating the impact of modifications at different positions on antimicrobial potency, spectrum, and stability. nih.gov Understanding how these novel variants interact with their biological targets, such as lipid II, at a molecular level is also essential. researchgate.netmdpi.com Furthermore, exploring hybrid peptides that combine features of this compound with other RiPPs could lead to the discovery of molecules with synergistic activities or novel mechanisms of action. oup.comresearchgate.net

Expanding the "this compound Toolbox" in RiPP Engineering

The unique modification enzymes and structural features of this compound, particularly the formation of its small lanthionine ring A and the C-terminal decarboxylation by MrsD, are valuable assets for the expanding field of RiPP engineering. nih.govnih.govacs.orgresearchgate.netfrontiersin.orgacs.orgresearchgate.netoup.comresearchgate.nettandfonline.com RiPP engineering aims to create novel peptides with desired properties by combining biosynthetic machinery from different RiPP classes. nih.govoup.com

Future work will focus on further developing and applying the this compound biosynthetic enzymes as a "toolbox" for modifying heterologous peptide substrates. This includes optimizing the efficiency of incorporating this compound-specific modifications, such as ring A formation and C-terminal decarboxylation, into diverse peptide scaffolds. acs.orgresearchgate.net The development of robust heterologous expression systems, particularly in amenable hosts like Escherichia coli, is crucial for facilitating these engineering efforts and enabling the production of sufficient quantities of engineered peptides for characterization and application. nih.govnih.govacs.orgresearchgate.netfrontiersin.orgresearchgate.netrug.nlacs.org

Understanding Complex Biological Interactions in Native Environments

While much research focuses on the antimicrobial activity of purified this compound, its role and interactions within the complex microbial communities of its native environment are less understood. Bacillus species, the producers of this compound, are known to produce a wide array of secondary metabolites with diverse biological activities, contributing to their ecological niche. researchgate.netscielo.org.mx

Future research should investigate the ecological function of this compound beyond its direct antimicrobial effect. This could include studying its potential roles in interspecies communication, biofilm formation, or modulation of the host microbiome (if applicable to the specific Bacillus strain's habitat). Understanding these complex biological interactions in the native environment will provide valuable insights into the evolutionary pressures that shaped this compound biosynthesis and may reveal novel applications or strategies for its use.

Q & A

Q. What is the structural basis of Mersacidin's interaction with lipid II, and how does this relate to its antimicrobial activity?

Methodological Answer: this compound binds lipid II via conformational changes in its bicyclic structure, particularly at the Ala-12/Abu-13 hinge region. Key methodologies to study this include:

- NMR spectroscopy in dodecylphosphocholine (DPC) micelles to resolve structural dynamics .

- Surface charge analysis to identify electrostatic interactions critical for lipid II binding .

- In vitro antimicrobial assays (e.g., minimal inhibitory concentration tests) combined with structural data to correlate activity with conformational states .

Advanced Research Question

Q. How can researchers resolve contradictions between NMR and crystallographic data regarding this compound's conformational states in different environments?

Methodological Answer: Discrepancies arise from solvent systems (e.g., methanol vs. DPC micelles) and lipid II presence. To address this:

- Comparative structural analysis : Perform NMR under physiological mimetics (e.g., lipid bilayers) and crystallography in multiple solvent conditions .

- Molecular dynamics (MD) simulations : Model flexibility of the Ala-12/Abu-13 hinge to reconcile static vs. dynamic structural data .